

A-582941 Dihydrochloride: A Technical Guide for

Researchers

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Compound of Interest

Compound Name: A-582941 dihydrochloride

Cat. No.: B7910015

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CAS Number: 848591-90-2

This technical guide provides an in-depth overview of **A-582941 dihydrochloride**, a potent and selective partial agonist of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Properties

A-582941 is a biaryl diamine that has demonstrated high-affinity binding to $\alpha 7$ nAChRs and possesses cognition-enhancing properties.[1][2] It exhibits favorable pharmacokinetic properties, including good brain penetration, making it a valuable tool for central nervous system (CNS) research.[1]



Property	Value	Source
Molecular Formula	C17H22Cl2N4	PubChem
Molecular Weight	353.3 g/mol	PubChem
CAS Number	848591-90-2	[1][2]
Appearance	Light yellow to yellow solid powder	[2]
Solubility	Soluble to 100 mM in DMSO and to 50 mM in 1eq. HCl	Tocris Bioscience
Purity	≥98%	Tocris Bioscience

Biological Activity and Selectivity

A-582941 acts as a partial agonist at the α 7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Its selectivity for the α 7 subtype over other nAChR subtypes and the 5-HT₃ receptor is a key feature of its pharmacological profile.

Receptor	Species	K _i (nM)	Efficacy	Source
α7 nAChR	Rat (brain membranes)	10.8	Partial Agonist	[1]
α7 nAChR	Human (frontal cortex)	16.7	Partial Agonist	[1]
5-HT₃ Receptor	Human	150	-	[1]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the effects of A-582941 on neuronal signaling and cognitive function.



Assay	Model System	Concentration/ Dose	Key Findings	Source
ERK1/2 Phosphorylation	PC12 cells	EC50 = 95 nM	Increased ERK1/2 phosphorylation.	[1]
Inhibitory Postsynaptic Potentials (IPSCs)	Rat dentate gyrus granule cells	100 nM	Increased number of IPSCs by $260 \pm 70\%$, sum of amplitudes by $220 \pm 30\%$, and sum of areas by $210 \pm 40\%$.	[1]
ERK1/2 and CREB Phosphorylation	Mice (in vivo)	0.01–1.00 μmol/kg, i.p.	Dose-dependent increase in ERK1/2 and CREB phosphorylation in the cingulate cortex and hippocampus.	[1]
GSK-3β Phosphorylation	Mice (in vivo)	0.1 and 1.0 μmol/kg, i.p.	Dose-dependent increases in Ser-9 GSK-3β phosphorylation in the cingulate cortex.	[1]
Neuroprotection	PC12 cells	0.1–100 μΜ	Protected against cell death induced by NGF withdrawal.	[3]
Cognitive Enhancement	Rat social recognition model	_	Improved recognition of a juvenile rat.	[4]



Cognitive Enhancement	Monkey delayed matching-to sample task	Improved performance.	[5]
Cognitive Enhancement	Mouse inhibitory - avoidance test	Enhanced memory consolidation.	[5]

Experimental Methodologies In Vitro ERK1/2 Phosphorylation Assay

Objective: To determine the effect of A-582941 on ERK1/2 phosphorylation in a cellular model expressing $\alpha 7$ nAChRs.

Cell Line: PC12 cells, which endogenously express α 7 nAChRs.

Protocol:

- Cell Culture: PC12 cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of A-582941. To slow receptor desensitization, experiments can be performed in the presence of a positive allosteric modulator of α7 nAChRs, such as PNU-120596.
- Lysis: Following incubation, cells are lysed to extract proteins.
- Quantification: The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a suitable immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a standard Western blot.
- Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the effect of A-582941. The EC₅₀ value is determined from the concentration-response curve.

Electrophysiology: Inhibitory Postsynaptic Potential (IPSC) Measurement



Objective: To assess the ability of A-582941 to modulate inhibitory synaptic transmission via α 7 nAChR activation.

Preparation: Acute brain slices containing the dentate gyrus are prepared from rats.

Protocol:

- Recording: Whole-cell patch-clamp recordings are obtained from dentate gyrus granule cells.
- Baseline Measurement: Spontaneous IPSCs are recorded under baseline conditions.
- Modulator Application: A positive allosteric modulator, PNU-120596 (10 μM), is applied to the slice to enhance α7 nAChR-mediated currents.
- A-582941 Application: A-582941 (100 nM) is subsequently added to the perfusion solution.
- Data Acquisition and Analysis: The frequency, amplitude, and area of IPSCs are recorded and analyzed before and after the application of A-582941. An increase in these parameters indicates an enhancement of GABAergic inhibitory transmission.

In Vivo Phosphorylation Studies

Objective: To confirm the engagement of downstream signaling pathways by A-582941 in the brain.

Animal Model: Mice.

Protocol:

- Drug Administration: A-582941 is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01–1.00 μmol/kg).
- Tissue Collection: At a specified time point after administration (e.g., 15 minutes), animals are euthanized, and brain tissue (e.g., cingulate cortex, hippocampus) is collected.
- Immunohistochemistry: Brain sections are processed for immunohistochemical staining using antibodies specific for phosphorylated ERK1/2 and phosphorylated CREB.

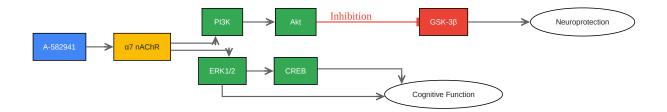


 Analysis: The intensity and distribution of the staining are quantified to determine the effect of A-582941 on protein phosphorylation in specific brain regions.

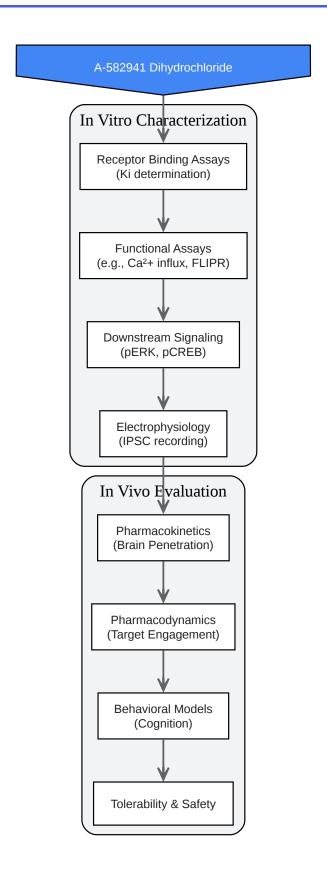
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of A-582941 and a general experimental workflow for its characterization.









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